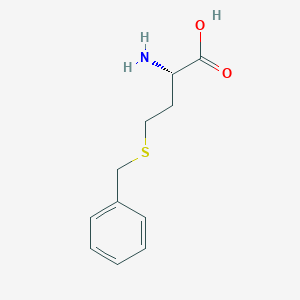

S-Benzyl-L-homocysteine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

(2S)-2-amino-4-benzylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |

InChI Key |

KIPDMPPOTUGMPW-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of S-Benzyl-L-Homocysteine

Executive Summary

S-Benzyl-L-homocysteine (SBHC) is a non-proteinogenic amino acid thioether primarily utilized as a specific substrate surrogate for interrogating enzymes involved in sulfur metabolism, most notably L-methionine

This guide provides a rigorous analysis of SBHC’s physicochemical behavior, a self-validating synthesis protocol, and its critical application in kinetic profiling of pyridoxal 5'-phosphate (PLP)-dependent enzymes.

Molecular Identity & Structural Analysis[1][2][3]

SBHC is a structural analog of L-methionine where the terminal methyl group is replaced by a benzyl ring. This modification significantly increases lipophilicity while retaining the zwitterionic core essential for amino acid transport and active site recognition.

Chemical Identifiers

| Property | Specification |

| IUPAC Name | (2S)-2-amino-4-benzylsulfanylbutanoic acid |

| Common Name | This compound |

| CAS Number | 7689-60-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 225.31 g/mol |

| Stereochemistry | L-Isomer (S-configuration at |

Structural Visualization

The following diagram illustrates the structural transition of SBHC across pH gradients, highlighting the zwitterionic state dominant at physiological pH.

Physicochemical Profile

Understanding the solubility and stability profile of SBHC is critical for assay development. As a thioether, it is resistant to oxidation compared to free thiols (like homocysteine), but the benzyl group introduces steric bulk that affects solubility.

Solubility & pKa Characteristics

SBHC exhibits "U-shaped" solubility typical of hydrophobic amino acids.

-

Acidic pH (< 2): Highly soluble (Protonated amine, neutral carboxylic acid).

-

Isoelectric Point (pI ~ 5.7): Minimum solubility. The net neutral charge and hydrophobic benzyl tail often lead to precipitation in concentrated aqueous solutions.

-

Basic pH (> 9): Soluble (Deprotonated carboxylic acid, neutral amine).

Critical Note for Stock Preparation: Do not attempt to dissolve SBHC directly in neutral buffers (PBS/Tris). Dissolve first in dilute HCl (0.1 M) or dilute NaOH, then adjust pH, or use DMSO for high-concentration stocks (up to 100 mM).

Stability

-

Thermal Stability: Stable in solid form at room temperature. Melting point ~220–223°C (decomposition).[1]

-

Chemical Stability: The thioether bond is stable against air oxidation. However, it can be oxidized to the sulfoxide (

) or sulfone ( -

Hydrolysis: Stable in aqueous solution at pH 2–10 for short durations (24h).

Synthesis & Purification Protocol

While commercially available, high-purity SBHC for kinetic standards is best prepared fresh to avoid sulfoxide contamination. The following protocol utilizes a Birch reduction of L-homocystine followed by in situ alkylation. This method ensures stereochemical integrity.

Reagents

-

L-Homocystine (Dimer precursor)

-

Liquid Ammonia (

) -

Metallic Sodium (Na)

-

Ammonium Chloride (

)

Step-by-Step Methodology

-

Reduction Phase:

-

Dissolve L-homocystine (10 mmol) in approx. 100 mL of liquid ammonia in a round-bottom flask equipped with a dry ice condenser.

-

Add small pieces of metallic Sodium until a persistent deep blue color is observed (indicating solvated electrons, ensuring complete reduction of the disulfide bond to the thiolate anion).

-

-

Alkylation Phase:

-

Quenching & Isolation:

-

Allow ammonia to evaporate overnight in a fume hood.

-

Dissolve the residue in ice-cold water.

-

Adjust pH to ~5.5–6.0 (the isoelectric point) using concentrated HCl. SBHC will precipitate as a white solid.

-

Filter the precipitate and wash with cold ethanol/ether to remove unreacted benzyl chloride.

-

-

Recrystallization:

-

Recrystallize from hot water or dilute ethanol to achieve >99% purity.

-

Biological Application: MGL Enzymatic Assay

The primary utility of SBHC is as a substrate for L-Methionine

Why SBHC over Methionine?

Standard MGL assays using L-methionine produce methanethiol (

Reaction Mechanism

The enzyme catalyzes an

Assay Protocol (Self-Validating)

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.2, containing 20

M Pyridoxal 5'-phosphate (PLP). -

Substrate Stock: 10 mM SBHC in 10 mM HCl.

-

Detection Reagent: 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

Workflow:

-

Blanking: Mix 180

L Buffer + 10 -

Reaction: Add 10

L Enzyme solution. Incubate at 37°C for 10–30 minutes. -

Termination/Detection:

-

Continuous Method: Add DTNB directly to the mix and monitor

. -

Endpoint Method: Stop reaction with TCA (Trichloroacetic acid), centrifuge, then mix supernatant with DTNB buffer.

-

-

Calculation: Use the extinction coefficient of TNB (

) to calculate specific activity.

Handling, Storage, & Safety[7]

-

Storage: Store solid SBHC at +4°C or -20°C. Desiccate to prevent moisture absorption.

-

Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, freeze at -80°C. Avoid repeated freeze-thaw cycles.

-

Safety: SBHC is generally considered non-toxic but should be handled as a chemical irritant. The enzymatic product, benzyl mercaptan, has a potent, unpleasant odor (garlic/sulfur-like) and should be handled in a fume hood or sealed plate reader.

References

-

Tanaka, H., et al. (1976). "Purification and properties of L-methionine gamma-lyase from Pseudomonas ovalis." Biochemistry. Link

-

Inoue, H., et al. (1995). "Structural analysis of the reaction mechanism of L-methionine gamma-lyase." Journal of Biochemistry. Link

-

El-Sayed, A.S. (2010). "Microbial L-methioninase: production, molecular characterization, and therapeutic applications." Applied Microbiology and Biotechnology. Link

-

BOC Sciences. "this compound Product Data."

-

US Biological. "this compound - Technical Data Sheet." Link

Sources

- 1. usbio.net [usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Structural and mechanistic insights into homocysteine degradation by a mutant of methionine γ-lyase based on substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

S-Benzyl-L-homocysteine as a Modulator of Amino Acid Metabolism: A Technical Guide for Researchers

This in-depth technical guide explores the biological function of S-Benzyl-L-homocysteine (SBH) within the intricate landscape of amino acid metabolism. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of SBH's mechanism of action, its impact on the transsulfuration pathway, and detailed methodologies for its investigation. We will delve into the core biochemistry, present robust experimental protocols, and offer insights into the potential applications of SBH as a research tool.

Introduction: The Significance of Homocysteine and the Transsulfuration Pathway

Homocysteine, a sulfur-containing amino acid, occupies a critical juncture in cellular metabolism. It is not incorporated into proteins but serves as a vital intermediate in the methionine cycle and the transsulfuration pathway. The methionine cycle is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM), which is crucial for a myriad of biological methylation reactions. The transsulfuration pathway, on the other hand, channels homocysteine towards the synthesis of another crucial sulfur-containing amino acid, cysteine.

Cysteine is a building block for proteins and a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant, as well as other important molecules like taurine and hydrogen sulfide (H₂S), a gaseous signaling molecule. The delicate balance between the methionine cycle and the transsulfuration pathway is paramount for maintaining cellular homeostasis. Dysregulation of homocysteine metabolism, leading to a condition known as hyperhomocysteinemia, is an established risk factor for a range of pathologies, including cardiovascular disease, neurodegenerative disorders, and developmental defects.[1][2]

The gateway to the transsulfuration pathway is the enzyme cystathionine β-synthase (CBS) .[3] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine, the first committed step in the conversion of homocysteine to cysteine.[4][5] Given its pivotal role, CBS is a key regulatory node in sulfur amino acid metabolism and an attractive target for pharmacological intervention.

This compound: A Putative Inhibitor of Cystathionine β-Synthase

This compound (SBH) is a synthetic derivative of L-homocysteine where the thiol group is protected by a benzyl group. Structurally, SBH mimics the natural substrate of CBS, homocysteine, suggesting its potential as a competitive inhibitor of the enzyme. While direct kinetic data on the inhibition of CBS by SBH is not extensively documented in publicly available literature, its structural analogy to homocysteine makes it a compelling candidate for investigation as a tool to modulate the transsulfuration pathway.

This guide will proceed under the hypothesis that SBH acts as an inhibitor of CBS. The following sections will provide the theoretical framework and practical methodologies to test this hypothesis and characterize the biological consequences of such inhibition.

The Transsulfuration Pathway and the Proposed Site of Action for this compound

The transsulfuration pathway is a two-step process that converts homocysteine to cysteine.

-

Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.

-

Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The proposed mechanism of action for this compound is the competitive inhibition of CBS. By binding to the active site of CBS, SBH would prevent the binding of homocysteine, thereby blocking the entry of homocysteine into the transsulfuration pathway.

Figure 1. Proposed inhibition of the transsulfuration pathway by this compound.

Experimental Protocols for Investigating the Biological Function of this compound

This section provides detailed, step-by-step methodologies for characterizing the interaction of SBH with CBS and its downstream effects on amino acid metabolism.

In Vitro Characterization of CBS Inhibition by this compound

The initial step is to determine if SBH directly inhibits the enzymatic activity of CBS and to characterize the kinetics of this inhibition.

This protocol is adapted from a method that utilizes a coupled enzyme reaction to produce a colored product, allowing for spectrophotometric quantification of CBS activity.

Principle: CBS produces cystathionine from homocysteine and serine. Cystathionine γ-lyase (CSE) is then used to convert cystathionine to cysteine. The resulting cysteine is detected by its reaction with ninhydrin, which forms a colored product that can be measured at 560 nm.

Materials:

-

Recombinant human cystathionine β-synthase (CBS)

-

Recombinant human cystathionine γ-lyase (CSE)

-

L-Homocysteine

-

L-Serine

-

This compound

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 8.6)

-

Ninhydrin reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

CBS working solution: Dilute recombinant CBS in Tris-HCl buffer containing PLP.

-

Substrate solution: Prepare a solution of L-homocysteine and L-serine in Tris-HCl buffer.

-

SBH solutions: Prepare a series of dilutions of SBH in Tris-HCl buffer to determine IC50.

-

CSE working solution: Dilute recombinant CSE in Tris-HCl buffer.

-

Ninhydrin reagent: Prepare according to the manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add CBS working solution, SBH solution (at various concentrations), and pre-incubate for 10 minutes at 37°C.

-

Control wells (no inhibitor): Add CBS working solution and an equal volume of buffer instead of SBH.

-

Blank wells (no enzyme): Add buffer instead of CBS working solution.

-

-

Initiate the Reaction: Add the substrate solution to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Cystathionine Conversion: Add the CSE working solution to all wells and incubate at 37°C for 30 minutes to convert the formed cystathionine to cysteine.

-

Color Development: Add the ninhydrin reagent to all wells and heat at 100°C for 10 minutes.

-

Measurement: Cool the plate to room temperature and measure the absorbance at 560 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of CBS activity remaining at each SBH concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the SBH concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Causality Behind Experimental Choices:

-

Coupled Enzyme System: The use of CSE provides a specific and sensitive way to measure the product of the CBS reaction, cystathionine, which is otherwise difficult to detect directly with a simple colorimetric assay.

-

Pre-incubation with Inhibitor: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is added, leading to more accurate inhibition data.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (homocysteine) and the inhibitor (SBH). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Figure 2. Workflow for the colorimetric CBS activity assay.

Cellular Assays to Determine the Impact of this compound on Amino Acid Metabolism

After establishing the in vitro inhibitory activity of SBH, the next step is to assess its effects in a cellular context.

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to measure the levels of intracellular homocysteine and cysteine in cultured cells treated with SBH.

Principle: Cellular thiols are first reduced and then derivatized with a fluorescent or UV-absorbing tag. The derivatized amino acids are then separated by reverse-phase HPLC and quantified by comparing their peak areas to those of known standards.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) for derivatization

-

Perchloric acid for protein precipitation

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column

-

Homocysteine and cysteine standards

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, HEK293) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SBH for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

-

Sample Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by scraping in a small volume of lysis buffer containing TCEP to reduce disulfide bonds.

-

Precipitate proteins by adding perchloric acid and centrifuge to collect the supernatant.

-

-

Derivatization:

-

Adjust the pH of the supernatant to alkaline (pH ~9.5) with a suitable buffer.

-

Add the derivatizing agent SBD-F and incubate at 60°C for 1 hour in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 HPLC column.

-

Separate the derivatized amino acids using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer).

-

Detect the fluorescently tagged homocysteine and cysteine using a fluorescence detector (Excitation: 385 nm, Emission: 515 nm).

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of homocysteine and cysteine standards that have been subjected to the same derivatization procedure.

-

Quantify the intracellular concentrations of homocysteine and cysteine in the cell lysates by comparing the peak areas from the samples to the standard curve.

-

Normalize the results to the total protein concentration of the cell lysate.

-

Expected Outcome: If SBH inhibits CBS, you would expect to see an increase in intracellular homocysteine levels and a corresponding decrease in intracellular cysteine levels in the treated cells compared to the controls.

Figure 3. Workflow for HPLC quantification of intracellular homocysteine and cysteine.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro CBS Inhibition by this compound (Example Data)

| This compound (µM) | % CBS Activity (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 85 ± 4.1 |

| 10 | 55 ± 3.8 |

| 50 | 25 ± 2.9 |

| 100 | 10 ± 1.5 |

| IC50 | ~15 µM |

Table 2: Effect of this compound on Intracellular Amino Acid Levels (Example Data)

| Treatment | Intracellular Homocysteine (nmol/mg protein) | Intracellular Cysteine (nmol/mg protein) |

| Vehicle Control | 2.5 ± 0.3 | 15.2 ± 1.8 |

| SBH (10 µM) | 8.1 ± 0.9 | 9.8 ± 1.1 |

| SBH (50 µM) | 15.6 ± 2.1 | 5.4 ± 0.7 |

*p < 0.05 compared to vehicle control

Conclusion and Future Directions

This compound presents itself as a valuable research tool for probing the intricacies of the transsulfuration pathway. Its structural similarity to homocysteine strongly suggests its potential as a competitive inhibitor of cystathionine β-synthase. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for elucidating the downstream metabolic consequences of CBS inhibition.

Future research should focus on:

-

Definitive Kinetic Studies: Performing comprehensive kinetic analyses to unequivocally determine the mechanism and potency of SBH-mediated CBS inhibition.

-

Metabolic Flux Analysis: Employing stable isotope tracing to gain a more dynamic and quantitative understanding of how SBH alters the flux through the methionine cycle and the transsulfuration pathway.

-

In Vivo Studies: Investigating the effects of SBH in animal models to understand its physiological and potential pathophysiological consequences in a whole-organism context.

By systematically applying these methodologies, the scientific community can fully characterize the biological function of this compound and leverage it as a specific modulator to further unravel the complexities of amino acid metabolism and its role in health and disease.

References

-

Finkelstein, J. D. (1990). Methionine metabolism in mammals. The Journal of nutritional biochemistry, 1(5), 228-237. [Link]

-

Mudd, S. H., Finkelstein, J. D., Irreverre, F., & Laster, L. (1964). Homocystinuria: an enzymatic defect. Science, 143(3613), 1443-1445. [Link]

-

Selhub, J. (1999). Homocysteine metabolism. Annual review of nutrition, 19(1), 217-246. [Link]

-

Miles, E. W., & Kraus, J. P. (2004). Cystathionine β-synthase: structure, function, and deficiency. Journal of Biological Chemistry, 279(29), 29871-29874. [Link]

-

Ueland, P. M., & Refsum, H. (1989). Plasma homocysteine, a risk factor for vascular disease: plasma levels in health, disease, and drug therapy. Journal of laboratory and clinical medicine, 114(5), 473-501. [Link]

-

Stipanuk, M. H. (2004). Homocysteine-cysteine-glutathione-taurine-hydrogen sulfide: a complex metabolic network. The Journal of nutrition, 134(7), 1656S-1661S. [Link]

-

Chiku, T., Padovani, D., Zhu, W., Singh, S., Vitvitsky, V., & Banerjee, R. (2009). H2S generation by human cystathionine β-synthase is a regulatory switch controlled by S-adenosylmethionine. Journal of Biological Chemistry, 284(17), 11601-11612. [Link]

-

Gil-Izquierdo, A., Zafrilla, P., & Tomás-Barberán, F. A. (2002). An improved HPLC-UV-DAD method for the analysis of phenolic compounds in vegetables and fruits. European Food Research and Technology, 215(4), 317-322. [Link]

-

Kandil, S., Brennan, L., & McBean, G. J. (2010). Glutathione depletion causes a JNK and p38MAPK-mediated increase in expression of cystathionine-γ-lyase and upregulation of the transsulfuration pathway in C6 glioma cells. Neurochemistry international, 56(5), 611-619. [Link]

-

Kery, V., Poneleit, L., & Kraus, J. P. (1998). Trypsin cleavage of human cystathionine β-synthase into an evolutionarily conserved active core: structural and functional consequences. Archives of biochemistry and biophysics, 355(2), 222-232. [Link]

-

The metabolism and significance of homocysteine in nutrition and health - PMC. (n.d.). Retrieved from [Link]

-

Homocysteine metabolism - PubMed. (n.d.). Retrieved from [Link]

-

Transsulfuration pathway - Wikipedia. (n.d.). Retrieved from [Link]

-

Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC. (n.d.). Retrieved from [Link]

-

The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease - PMC. (n.d.). Retrieved from [Link]

-

Cystathionine beta synthase - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: S-Benzyl-L-homocysteine in Asymmetric Synthesis and Drug Discovery

Executive Summary

S-Benzyl-L-homocysteine (CAS: 7689-60-3) serves a critical function in organic synthesis and medicinal chemistry: it is the stabilized surrogate for L-homocysteine.[1]

Free L-homocysteine is chemically volatile; it rapidly oxidizes to the disulfide dimer (homocystine) or cyclizes to form homocysteine thiolactone under acidic conditions.[1] These inherent instabilities make the direct use of free L-homocysteine in multi-step peptide synthesis or API manufacturing nearly impossible.[1] The S-benzyl protecting group "locks" the reactive thiol, allowing the molecule to survive rigorous coupling conditions, purification, and storage. It is subsequently deprotected to reveal the free thiol for site-specific alkylation, cyclization, or bioconjugation.

This guide details the production, deprotection protocols, and strategic applications of this compound in modern drug development.[1]

Chemical Foundation & Stability Profile[1]

Unlike its lower homolog L-cysteine, L-homocysteine possesses an additional methylene group (

| Property | Specification |

| Chemical Name | (2S)-2-amino-4-benzylsulfanylbutanoic acid |

| Molecular Formula | |

| Molecular Weight | 225.31 g/mol |

| Melting Point | 210–214 °C (dec.)[1] |

| Chiral Purity | |

| Role | Protected Thiol Intermediate / Chiral Synthon |

The Stability Paradox

The utility of this compound is defined by what it prevents:

-

Prevention of Thiolactone Formation: Free homocysteine cyclizes to a five-membered thiolactone ring in acid.[1] The S-benzyl ether linkage is stable to acid (e.g., TFA), preventing this cyclization during peptide cleavage.

-

Prevention of Disulfide Scrambling: In peptide synthesis, free thiols can swap with other disulfides. The benzyl group is inert to standard disulfide exchange conditions.

Production Pathways: Chemo-Enzymatic Synthesis[1]

High-purity this compound is typically produced via two primary routes: Enzymatic Resolution (for optical purity) or Chemical Alkylation (from L-methionine or thiolactone).[1]

Route A: Enzymatic Resolution (The Papain Method)

This method is preferred for generating extremely high enantiomeric excess (ee).[1] It relies on the stereoselectivity of the protease papain.

-

Catalysis: Papain catalyzes the reaction of the L-isomer with aniline.[1][2]

-

Separation: The resulting L-anilide precipitates out of the solution, while the D-isomer remains soluble.[2]

-

Hydrolysis: Acid hydrolysis of the anilide yields pure this compound.[1][2]

Route B: Chemical Synthesis from L-Methionine[1]

-

Demethylation: L-Methionine is treated with sodium in liquid ammonia (Birch reduction conditions) to generate the L-homocysteine dianion in situ.[1]

-

Benzylation: Benzyl chloride is added directly to the reaction mixture.[1] The high nucleophilicity of the thiolate anion ensures selective S-alkylation over N-alkylation under controlled conditions.[1]

Visualization: Synthesis Workflows

Figure 1: Dual pathways for the synthesis of this compound.[1] The enzymatic route ensures high optical purity, while the chemical route utilizes the abundant feedstock L-methionine.

Critical Protocol: Deprotection (The Birch Reduction)

The S-benzyl group is notoriously stable.[1] Unlike trityl (Trt) groups which are acid-labile, the S-benzyl group requires strong reducing conditions to cleave.[1] The industry standard is the Sodium/Liquid Ammonia (Na/NH

Safety Pre-requisites

-

Anhydrous Ammonia: Must be distilled or dried; moisture destroys the solvated electrons.[1]

-

Fume Hood: Essential due to ammonia gas and potential flammability.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve this compound (or the peptide containing it) in anhydrous liquid ammonia at -78°C (dry ice/acetone bath).

-

Reduction: Add metallic sodium (cut into small pieces) portion-wise.

-

Visual Indicator: The solution will turn a transient deep blue (solvated electrons).[1] Add sodium until the blue color persists for 15–30 seconds.

-

-

Quenching: Immediately quench the reaction by adding solid ammonium chloride (

) or a proton source until the blue color disappears. This prevents over-reduction or desulfurization.[1] -

Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.[1][3]

-

Workup: Dissolve the residue in degassed water/buffer. The resulting product is free L-homocysteine (or peptide), which must be handled immediately to prevent oxidation.[1]

Applications in Drug Discovery[4]

Peptide Cyclization & Stapling

This compound is a precursor for "stapled peptides."[1] Once deprotected, the free homocysteine thiol can react with bis-electrophiles (e.g., dibromoxylenes) to form a macrocyclic bridge. The extra methylene group in homocysteine (compared to cysteine) provides a larger "bite angle," allowing the peptide to adopt conformations that cysteine-based staples cannot access.

Radiopharmaceuticals (Tc-99m Chelators)

Technetium-99m (

Synthesis of Rare Amino Acids

It serves as a chiral scaffold.[1] After deprotection, the thiolate can be alkylated with various alkyl halides to generate S-substituted L-homocysteine derivatives (e.g., S-Adenosyl-L-homocysteine analogs) used as methyltransferase inhibitors.[1]

Visualization: Downstream Utility

Figure 2: The diverse application spectrum of this compound following deprotection.[1]

References

-

Enzymatic Resolution of Homocysteine Deriv

-

Reduction of S-Benzyl Protecting Groups

-

Homocysteine in Prebiotic Peptide Synthesis

-

Technetium-99m Chel

- Source:International Journal of Radiation Applications and Instrument

- Context: Details the use of S-benzyl derivatives in synthesizing chel

-

Link: (Search Term: Tc-99m cysteine benzyl)[1]

-

Technical D

Sources

Methodological & Application

High-Fidelity Reductive Debenzylation of S-Benzyl-L-Homocysteine via Solvated Electron Systems

Executive Summary & Strategic Rationale

The cleavage of the S-benzyl (S-Bn) protecting group is a critical yet notorious bottleneck in the synthesis of L-homocysteine and cysteine-containing peptides. Unlike O-benzyl or N-benzyl groups, which are readily cleaved by catalytic hydrogenolysis (

This Application Note details the Sodium-Liquid Ammonia (

Key Technical Differentiator: This protocol utilizes a Titration Approach . Instead of adding a fixed excess of sodium, the metal is added in small portions until a stable blue color (solvated electrons) persists. This minimizes the exposure of the peptide backbone to high-energy radical anions, preserving chiral integrity and preventing N-

Mechanistic Principles

The reaction operates via a Single Electron Transfer (SET) mechanism (Birch-type reduction). Sodium metal dissolves in liquid ammonia to form an "electride" solution containing solvated electrons (

Reaction Pathway[1]

-

Solvation:

(Blue Solution) -

Electron Injection: The solvated electron attacks the antibonding orbital (

) of the C-S bond. -

Cleavage: The bond fragments into a thiolate anion and a benzyl radical.

-

Reduction: The benzyl radical is further reduced to a benzyl anion and protonated to form toluene (byproduct).

Figure 1: Mechanistic pathway of reductive S-debenzylation. The persistence of the Solvated Electron node (Blue color) serves as the visual indicator of reaction completion.

Experimental Protocol: The "Titration" Method

Safety Warning: Liquid ammonia is toxic and corrosive. Sodium metal reacts violently with water.[1] All operations must be performed in a high-efficiency fume hood.

Equipment & Reagents[2][3][4][5][6][7]

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried), equipped with a dry-ice/acetone condenser and an argon inlet.

-

Reagents:

Step-by-Step Procedure

Phase 1: Solvent Condensation

-

Cool the 3-neck flask in a dry ice/acetone bath (-78°C).

-

Introduce anhydrous ammonia gas through the inlet. Condense approximately 10 mL of liquid

per 1 mmol of substrate . -

Once the volume is achieved, switch the gas flow to a gentle stream of dry Argon.

Phase 2: Substrate Dissolution

-

Add the this compound solid directly to the liquid ammonia.

-

Stir for 5–10 minutes. The solution should be clear or slightly cloudy (substrate solubility varies; it will dissolve as it reacts).

Phase 3: The Reductive Titration (Critical Control Point)

-

Add small pieces of clean Sodium metal (approx. 5-10 mg each) to the stirring solution.

-

Observation: A transient blue color will appear and fade as the electrons are consumed by the S-Bn bond cleavage.

-

Endpoint: Continue adding Na pieces slowly until the deep blue color persists for at least 15 minutes .

-

Why? Persistence indicates that all S-Bn bonds are cleaved and free electrons are now accumulating.

-

-

Quenching: Once the endpoint is confirmed, immediately add solid Ammonium Chloride (

) until the blue color disappears (returns to colorless/white suspension). This protonates the amide/thiolate species.

Phase 4: Isolation

-

Remove the cooling bath.

-

Allow the ammonia to evaporate under a stream of Argon (trap the off-gas in a dilute acid trap).

-

Residue Handling: The flask now contains L-Homocysteine, Toluene, and inorganic salts (

, -

Dissolve the residue in degassed water (sparged with Argon).

-

Extract with diethyl ether (

) to remove the toluene byproduct. -

Lyophilization: Freeze-dry the aqueous layer immediately to obtain the crude salt-containing product, or proceed to purification (Ion Exchange Chromatography on Dowex 50W is recommended for desalting).

Validation & Quality Control

Because Homocysteine oxidizes rapidly to Homocystine (dimer) in air, you must validate the free thiol content immediately.

Ellman’s Assay (Quantitative Thiol Detection)

This assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to react with free thiols, releasing a yellow chromophore (TNB).[4]

Protocol:

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation).

-

Reagent: 4 mg/mL DTNB in Buffer.

-

Sample: Dissolve a small aliquot of the crude product in Buffer.

-

Reaction: Mix 50 µL Sample + 50 µL Reagent + 900 µL Buffer. Incubate 15 mins at RT.[4][5][6]

-

Measurement: Read Absorbance at 412 nm .

-

Calculation: Use the extinction coefficient of TNB (

) to calculate yield.[5]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Blue color never fades | No substrate or reaction is instant (unlikely). | Ensure substrate was actually added. Check stirring. |

| Blue color fades instantly for >30 mins | High moisture content or impure reagents. | Water consumes Na. Dry the system; use fresh anhydrous |

| Low Yield (Ellman's) | Oxidation to disulfide (Homocystine). | Use degassed solvents. Add DTT or TCEP if reduction is needed before use. |

| Peptide Backbone Cleavage | Excess Sodium used.[7][8][9] | Adhere strictly to the "Titration" method. Do not dump excess Na. |

Workflow Visualization

Figure 2: Operational workflow for the reductive debenzylation process.

References

-

Du Vigneaud, V. , et al. (1935). "The Synthesis of Homocystine." Journal of Biological Chemistry, 111, 393.

-

Hope, D. B. , et al. (1962). "S-Benzyl-L-cysteine and this compound." Journal of the Chemical Society.

-

Schön, I. , et al. (1991). "Reexamination of sodium-liquid ammonia reduction in the peptide chemistry." International Journal of Peptide and Protein Research.

-

Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Text).

Sources

- 1. byjus.com [byjus.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Selective Homocysteine Assay with Cucurbit[7]uril by pH Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. scribd.com [scribd.com]

- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: S-Benzyl-L-Homocysteine in Sulfur Chemistry & Enzymology

Abstract

S-Benzyl-L-homocysteine (SBHC) serves as a critical "masked" thiol intermediate in the study and manipulation of sulfur-containing amino acids. Unlike its parent compound, L-homocysteine (Hcy), which rapidly oxidizes to the disulfide homocystine or cyclizes to homocysteine thiolactone, SBHC offers exceptional bench stability and orthogonal protection. This guide details the protocols for utilizing SBHC as a robust precursor for in situ homocysteine generation, a structural probe for pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., L-methionine

Introduction: The "Masked" Thiol Strategy

Sulfur chemistry in biological systems is dominated by the reactivity of the sulfhydryl (-SH) group. L-Homocysteine is a central hub in the transsulfuration and remethylation pathways. However, its handling is plagued by spontaneous oxidation.

This compound (CAS: 13183-50-1) solves this by capping the reactive sulfur with a benzyl group. This thioether linkage is stable against:

-

Mild acids (TFA) and bases.

-

Standard oxidizing conditions used in purification.

-

Nucleophilic attack during peptide coupling.

The benzyl group acts as a "chemical time-lock," removable only under specific reductive conditions (Sodium/Liquid Ammonia), allowing researchers to release the reactive free thiol exactly when needed.

Key Physical Properties

| Property | Value | Notes |

| Molecular Formula | - | |

| Molecular Weight | 225.31 g/mol | - |

| Solubility | Dilute Acid/Base | Poor solubility in neutral water; dissolve in 1M HCl or NaOH. |

| Stability | High | Resistant to air oxidation; indefinite shelf life at -20°C. |

| pKa (approx) | Thiol pKa is masked. |

Application I: Chemical Synthesis & Deprotection

The primary application of SBHC is as a protected building block. The following protocols describe the "Protection-Deprotection Cycle," a fundamental workflow in sulfur peptide chemistry.

Protocol A: Synthesis of SBHC from L-Homocystine

Rationale: Starting from the disulfide dimer (L-homocystine) is cost-effective. The reaction uses a "one-pot" reduction-alkylation strategy.

Reagents:

-

L-Homocystine (dimer)

-

Sodium metal (Na)

-

Liquid Ammonia (

)[1] -

Benzyl Chloride (

) -

Dry Ether/Methanol

Step-by-Step Methodology:

-

Solvent Condensation: In a 3-neck flask equipped with a dry ice/acetone condenser, condense anhydrous ammonia (~100 mL per 5g starting material) at -78°C.

-

Dissolution: Add L-Homocystine. It may not dissolve fully until reduction begins.

-

Reduction (The "Blue" Point): Add small pieces of Sodium metal typically. The solution will turn transiently blue (solvated electrons). Continue adding Na until a deep blue color persists for at least 15 minutes, indicating complete cleavage of the disulfide bond to form the disodium salt of homocysteine.

-

In-Situ Benzylation: Carefully add Benzyl Chloride (2.2 equivalents) dropwise. The blue color will disappear immediately as the thiolate anion attacks the benzyl halide (

reaction). -

Evaporation: Remove the cooling bath and allow ammonia to evaporate under a stream of nitrogen.

-

Work-up: Dissolve the residue in ice water. Adjust pH to 5-6 with acetic acid to precipitate the crude SBHC. Recrystallize from hot water/ethanol.

Protocol B: Deprotection (Regeneration of L-Homocysteine)

Rationale: When the free thiol is required (e.g., for native chemical ligation or enzymatic assays), the benzyl group is removed via Birch reduction.

Critical Note: This method is superior to acid hydrolysis for S-Benzyl groups, which are acid-stable.

Step-by-Step Methodology:

-

Setup: Condense liquid ammonia (approx. 50 mL) in a reaction vessel cooled to -78°C.

-

Solvation: Dissolve SBHC (1 mmol) in the liquid ammonia.

-

Cleavage: Add Sodium metal in small chips. Maintain the characteristic stable blue color for 20 minutes.

-

Quenching: Add solid Ammonium Chloride (

) cautiously until the blue color discharges (proton source). -

Isolation: Evaporate ammonia. The residue contains L-Homocysteine, NaCl, and toluene.

-

Purification: Dissolve in degassed water (sparged with Argon) to prevent immediate re-oxidation. Use immediately or purify via cation-exchange chromatography under reducing conditions (e.g., with TCEP).

Application II: Enzymatic Probes & Specificity Profiling

SBHC is structurally homologous to Methionine (S-methyl) and Ethionine (S-ethyl). It is used to probe the steric constraints of the active site in PLP-dependent enzymes like L-methionine

Mechanism of Action

MGL catalyzes the

-

Reaction:

Protocol C: Kinetic Profiling of C-S Lyases

Rationale: This assay measures the release of

Reagents:

-

Enzyme: Recombinant MGL or CGL (approx 1-5

g/mL). -

Substrate: SBHC (0.1 mM to 10 mM serial dilutions).

-

Coupling Enzyme: Lactate Dehydrogenase (LDH).

-

Cofactor: NADH (0.2 mM).

-

Buffer: 100 mM Potassium Phosphate, pH 7.2, containing 20

M PLP.

Workflow:

-

Preparation: Prepare a master mix of Buffer, PLP, NADH, and LDH.

-

Incubation: Add SBHC substrate to the wells of a UV-transparent microplate.

-

Initiation: Add MGL enzyme to initiate the reaction.

-

Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

).-

Logic: MGL converts SBHC to

-KB. LDH converts

-

-

Data Analysis: Plot Initial Velocity (

) vs. [SBHC]. Fit to the Michaelis-Menten equation to derive-

Interpretation: A high

relative to Methionine indicates steric hindrance by the benzyl group.

-

Visualizing the Workflow

Diagram 1: The Protection-Deprotection Cycle

This diagram illustrates the circular lifecycle of Homocysteine using the S-Benzyl protecting group strategy.

Caption: The strategic cycle of S-benzylation preventing unwanted oxidation during synthesis.

Diagram 2: Enzymatic Specificity Logic

This diagram details the mechanistic divergence when MGL encounters SBHC versus Methionine.

Caption: Mechanistic divergence in MGL catalysis based on S-substituent size (Methyl vs. Benzyl).

References

-

du Vigneaud, V., & Patterson, W. I. (1935). The Synthesis of D- and L-Homocystine.[5] Journal of Biological Chemistry.

-

Hope, D. B., et al. (1962). This compound and S-Benzyl-L-cysteine.[6] Journal of the Chemical Society. (Foundational synthesis protocols).

-

Inoue, H., et al. (1995). Structural analysis of the reaction mechanism of L-methionine gamma-lyase. Journal of Biochemistry.

-

Takakura, T., et al. (2006).

-Lyase. Journal of Nutritional Science and Vitaminology. -

Sigma-Aldrich. (2023). This compound Product Specification and Safety Data.

Sources

- 1. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic insights into homocysteine degradation by a mutant of methionine γ-lyase based on substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of the Inhibition of L-Methionine γ-Lyase from Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and application of l-methionine γ-lyase Q349S mutant enzyme with an enhanced activity toward l-homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5008188A - Process for producing S-adenosyl-L-homocysteine - Google Patents [patents.google.com]

- 6. s-benzyl-dl-homocysteine | CAS#:1017-76-1 | Chemsrc [chemsrc.com]

Application Note: High-Fidelity Enantioselective Synthesis Utilizing S-Benzyl-L-Homocysteine

Executive Summary

S-Benzyl-L-homocysteine (Hcy(Bzl)-OH) is a critical chiral pool building block for the synthesis of peptidomimetics, cyclic peptides, and sulfur-containing heterocycles. Unlike cysteine, homocysteine contains an additional methylene group in the side chain, imparting unique conformational flexibility and cyclization potential (e.g., formation of 6-membered thiane rings).

However, its application is frequently compromised by racemization at the

Chemical Profile & Critical Control Points

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 7689-60-3 |

| Formula | |

| MW | 225.31 g/mol |

| Chiral Integrity Risk | High (during carboxyl activation) |

| Storage | +2°C to +8°C, Desiccated |

Critical Control Points (CCPs)

-

Base-Catalyzed Epimerization: The

-proton of homocysteine derivatives is acidic. Strong bases (e.g., DBU, high concentrations of DIPEA) during coupling can lead to rapid racemization via oxazolone intermediates. -

S-Alkylation Scavenging: During acidolytic cleavage (if using alternative protecting groups), the benzyl carbocation can re-attach to the sulfur or aromatic rings (tryptophan). However, the S-Benzyl group is stable to TFA, requiring specific reductive cleavage (Protocol C).

-

Solubility: Free amino acid is sparingly soluble in neutral organic solvents; N-protection is usually the first required step.

Strategic Workflow

The following directed graph illustrates the critical pathway from raw material to deprotected active scaffold, highlighting decision nodes for preventing racemization.

Figure 1: Strategic workflow for this compound utilization. Red nodes indicate high-risk steps requiring strict adherence to protocols.

Protocol A: Chemoselective N-Fmoc Protection

Objective: To protect the amine functionality for Solid Phase Peptide Synthesis (SPPS) without affecting the S-Benzyl group.

Materials

-

This compound (10 mmol)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (11 mmol)

-

Solvent: Water/Acetonitrile (1:1 v/v) or Water/Dioxane

-

Base:

(Sodium Bicarbonate)

Methodology

-

Dissolution: Suspend 10 mmol of this compound in 50 mL of water/acetonitrile (1:1).

-

pH Adjustment: Add

slowly to adjust pH to 8.5. Note: Do not exceed pH 9.0 to prevent base-catalyzed hydrolysis or racemization. -

Addition: Add Fmoc-OSu (11 mmol) dropwise as a solution in acetonitrile over 20 minutes.

-

Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Work-up:

-

Acidify carefully with 1N HCl to pH 2–3 (precipitate forms).

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

.

-

-

Purification: Recrystallize from EtOAc/Hexane.

Checkpoint: Expect a white solid. Verify structure via

Protocol B: Enantioselective Peptide Coupling

Objective: To couple Fmoc-Hcy(Bzl)-OH to a resin or amine component while suppressing

Mechanism of Failure: Standard bases like DIPEA (Diisopropylethylamine) can abstract the acidic

Solution: Use 2,4,6-Collidine (TMP) as the base.[1] Its steric bulk prevents proton abstraction at the

Comparative Base Performance (Data Summary)

| Coupling Reagent | Base | % D-Isomer (Racemization) | Yield | Recommendation |

| HBTU | DIPEA | 5–12% | High | Avoid |

| HATU | DIPEA | 2–5% | High | Caution |

| HATU | Collidine | < 0.5% | High | Recommended |

| DIC / Oxyma | None | < 0.2% | Med-High | Best for SPPS |

Step-by-Step Procedure (Solution Phase)

-

Activation: Dissolve Fmoc-Hcy(Bzl)-OH (1.0 eq) and HATU (1.0 eq) in dry DMF under Nitrogen.

-

Base Addition: Cool the solution to 0°C . Add 2,4,6-Collidine (1.0 eq). Crucial: Do not use excess base.

-

Coupling: Stir for 2 minutes, then add the amine component (1.0 eq).

-

Incubation: Allow to react at 0°C for 30 minutes, then slowly warm to room temperature over 1 hour.

-

Quench: Dilute with EtOAc, wash with 5%

(removes collidine),

Protocol C: Reductive S-Debenzylation (Birch Reduction)

Objective: To remove the Benzyl group and release the free thiol (L-Homocysteine) for cyclization or native chemical ligation.

Safety Warning: This reaction involves liquid ammonia and metallic sodium. Perform in a high-efficiency fume hood.

Apparatus Setup (Graphviz)

Figure 2: Setup for Sodium-Liquid Ammonia reduction.

Methodology

-

Condensation: Condense anhydrous ammonia (~50 mL per gram of peptide) into a 3-neck flask equipped with a dry-ice condenser at -78°C.

-

Dissolution: Dissolve the protected peptide/amino acid in a minimum amount of dry THF or DME and add to the liquid ammonia.

-

Reduction (The Titration Method):

-

Standard Error: Adding excess sodium leads to desulfurization or peptide bond cleavage.

-

Correct Protocol: Add small pieces of clean Sodium metal slowly .

-

Wait for the transient blue color to fade before adding the next piece.

-

Endpoint: The stable dark blue color persists for 15 seconds . Stop addition immediately.

-

-

Quenching: Immediately add solid Ammonium Chloride (

) or glacial acetic acid until the blue color disappears (colorless suspension). -

Evaporation: Remove the cooling bath and allow ammonia to evaporate under a stream of nitrogen.

-

Work-up: Dissolve the residue in degassed water/buffer (pH 4) to prevent disulfide formation (unless disulfide is the target).

Troubleshooting & Quality Assurance

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Steric hindrance of S-Benzyl group. | Use microwave-assisted coupling (max 50°C) or double coupling with DIC/Oxyma. |

| Racemization | High temperature or strong base (DIPEA). | Switch to Collidine. Keep activation at 0°C. Use DIC/Oxyma. |

| Desulfurization | Excess Sodium during deprotection. | Do not maintain blue color for >1 min. Titrate carefully. |

| Incomplete Deprotection | Poor solubility in liquid | Add co-solvent (THF or DME) up to 20% volume. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Schön, I., et al. (1991). Reexamination of sodium-liquid ammonia reduction in peptide chemistry. International Journal of Peptide and Protein Research, 37(6), 499-506. Link

-

Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

Sources

Advanced Purification Protocols: Recrystallization of S-Benzyl-L-homocysteine

Executive Summary

S-Benzyl-L-homocysteine (SBH) is a critical chiral intermediate in the synthesis of peptide mimetics and sulfur-containing pharmacophores.[1] While commercially available, crude preparations—often synthesized via liquid ammonia reduction of L-homocystine or L-methionine—frequently contain persistent impurities such as unreacted benzyl chloride, inorganic salts, and oxidized disulfides (L-homocystine).

This guide provides a rigorous, field-proven protocol for the purification of SBH. Unlike generic amino acid protocols, this methodology addresses the specific hydrophobicity of the benzyl thioether moiety and the zwitterionic solubility profile of the homocysteine backbone.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must exploit the specific solubility differentials of SBH.

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | 225.31 g/mol | Moderate molecular weight facilitates crystallization. |

| Melting Point | 210–250°C (Dec) | High MP indicates a stable crystal lattice; decomposition near MP requires vacuum drying. |

| Isoelectric Point (pI) | ~5.7 | Critical: Solubility is lowest at pH 5.7. Purification relies on pH swings away from and back to this value. |

| Solubility (Water) | Low (Cold), Moderate (Hot) | Water is the primary solvent; however, the benzyl group reduces water solubility compared to native homocysteine. |

| Solubility (Ethanol) | Very Low (Zwitterion) | Ethanol acts as an anti-solvent for the zwitterion but solubilizes organic impurities (benzyl halides). |

| Solubility (Acid/Base) | High | Protonation (pH < 2) or deprotonation (pH > 9) breaks the lattice, allowing high-concentration filtering. |

The Purification Strategy

We utilize a "pH-Swing Recrystallization" coupled with a "Thermal Polish" .

-

Acidic Dissolution: Dissolves the zwitterion as the hydrochloride salt, breaking the crystal lattice and releasing trapped impurities.

-

Isoelectric Precipitation: Neutralization to pH 5.7 forces the reformation of the zwitterion, rejecting ionic impurities (salts) and highly soluble organic byproducts.

-

Thermal Recrystallization: A final pass using water/ethanol removes trace isomers and surface contaminants.

Workflow Visualization

Figure 1: Step-by-step purification logic flow for this compound.

Detailed Experimental Protocols

Phase 1: Crude Cleanup (Isoelectric Precipitation)

Use this phase if the starting material is dark, contains insoluble matter, or has low purity (<90%).

Reagents:

-

1M Hydrochloric Acid (HCl)[2]

-

2M Ammonium Hydroxide (NH₄OH)

-

Activated Charcoal (Norit or similar)

Procedure:

-

Dissolution: Suspend crude SBH (10 g) in 1M HCl (60 mL). Heat to 60°C with stirring. The solid should dissolve completely as it converts to the hydrochloride salt.

-

Note: If oil droplets are visible on the surface, these are likely unreacted benzyl chloride.

-

-

Adsorption: Add Activated Charcoal (0.5 g). Stir at 60°C for 30 minutes. This step is crucial for removing oxidized dimers and oily organic residues.

-

Filtration: Filter the hot solution through a Celite pad or a 0.45 µm membrane to remove charcoal and particulates.

-

Precipitation:

-

Place the clear filtrate in a beaker with a pH probe.

-

Slowly add 2M NH₄OH dropwise while stirring.

-

Critical Endpoint: A massive white precipitate will form as pH approaches 5.0. Continue adjusting carefully until pH 5.7 ± 0.2 is reached.

-

-

Collection: Cool the slurry to 4°C for 2 hours. Filter via vacuum filtration (Buchner funnel).

-

Wash: Wash the cake with ice-cold water (2 x 10 mL) followed by cold acetone (1 x 10 mL) to remove residual water and speed up drying.

Phase 2: Thermal Recrystallization (The "Polish")

Use this phase on the wet cake from Phase 1 or for material that is already >95% pure but requires optical purity improvement.

Solvent System: Water : Ethanol (90:10 v/v). Why? Water dissolves the zwitterion at high temps; Ethanol acts as a mild anti-solvent at low temps and keeps any remaining lipophilic benzyl impurities in the mother liquor.

Procedure:

-

Slurry: Suspend the semi-pure SBH solid in distilled water (10 mL per gram of solid).

-

Reflux: Heat the slurry to boiling (100°C).

-

Observation: If the solid does not dissolve completely, add water in small aliquots (1 mL/g) until a clear solution is obtained.

-

Optional: Add Ethanol (10% of total volume) to the hot solution. This helps prevent "oiling out" upon cooling by solubilizing lipophilic impurities.

-

-

Controlled Cooling (Nucleation):

-

Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (do not place directly on cold benchtop).

-

Agitation: Stir gently. Rapid stirring yields small crystals; slow/no stirring yields larger needles/plates.

-

-

Crystallization: Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

-

Final Isolation: Filter the shiny, white crystals.

-

Wash: Wash with cold Ethanol (to remove mother liquor).

-

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel for 24 hours.

-

Warning: Do not exceed 60°C, as sulfur compounds can be sensitive to oxidation or degradation over long periods.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Impurities (benzyl chloride) or cooling too fast. | Re-heat to dissolve. Add 5-10% more Ethanol to the hot mix. Seed with pure crystals at cloud point. |

| Low Yield | Too much solvent or pH not at pI. | Concentrate mother liquor by 30%. Check pH of mother liquor; ensure it is exactly 5.7. |

| Colored Crystals | Oxidized sulfur or metal contamination. | Repeat Phase 1 (Acidic Dissolution) with fresh Activated Charcoal and EDTA (chelating agent). |

| Poor Solubility | Formation of unexpected polymorph or salt. | Ensure you are heating to true reflux. If using Phase 1, ensure acid concentration is sufficient to protonate the amine. |

Analytical Validation (QC)

Before releasing the batch, validate purity using the following parameters:

-

HPLC Purity: >98.5% (Area %).

-

Melting Point: Sharp endotherm between 210–245°C (Dependent on heating rate due to decomposition). Broad range indicates impurities.

-

Optical Rotation: Specific rotation

is a critical check for racemization.-

Standard:

(c=1, 1N NaOH) or similar reference value based on specific isomer (L vs D).

-

References

-

Synthesis and Properties of S-Benzyl-L-Cysteine Derivatives. Journal of the American Chemical Society. Detailed analysis of benzyl-cysteine analogs and zwitterionic solubility.

-

Purification of Amino Acids via Isoelectric Precipitation. Methods in Enzymology. Foundational text on pI-based separation strategies.

-

Recrystallization Techniques for Zwitterionic Compounds. Mettler Toledo Application Library. General guide on solvent selection for amino acids.

-

This compound Physical Data. ChemicalBook/Sigma-Aldrich Technical Sheets. Verified melting point and solubility data.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for S-Benzyl-L-homocysteine

Executive Summary

S-Benzyl-L-homocysteine (SBHC) is a structural analog of methionine and cysteine. Unlike L-homocysteine, SBHC contains a hydrophobic benzyl group attached to the sulfur atom, forming a thioether. This modification significantly alters its physicochemical profile, shifting it from a water-soluble amino acid to a hydrophobic zwitterion .

Users frequently encounter precipitation when attempting to dissolve SBHC directly in neutral buffers (PBS, TBS) or pure water. This guide provides validated protocols to overcome the "lattice energy vs. hydration energy" barrier using pH manipulation and co-solvent strategies.

Part 1: The Solubility Decision Matrix

Before beginning, determine your downstream application. The "correct" solubilization method depends entirely on what the solution will be used for.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Validated Solubilization Protocols

Method A: The DMSO "Stock & Dilute" (Gold Standard)

Best For: Cell culture, enzymatic assays, and screening libraries. Mechanism: SBHC is highly soluble in aprotic polar solvents. Creating a concentrated stock allows for rapid dispersion into aqueous media before precipitation kinetics can take over.

Protocol:

-

Calculate: Determine the mass required for a 100 mM stock solution.

-

MW of SBHC: ~225.31 g/mol .[]

-

Example: Dissolve 22.5 mg in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

-

Dissolve: Add DMSO to the lyophilized powder. Vortex vigorously for 30 seconds. The solution should be crystal clear.

-

Note: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

-

Dilute: Add the DMSO stock dropwise to your aqueous buffer (PBS/Media) while stirring rapidly.

-

Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity or enzyme denaturation.

-

Method B: The pH Swing (Aqueous Only)

Best For: Animal studies (where DMSO is toxic) or DMSO-sensitive protein assays. Mechanism: SBHC is an amino acid.[2] It exists as a zwitterion (net charge 0) at pH ~5.6, where it is least soluble. Moving the pH away from the isoelectric point (pI) charges the molecule, drastically increasing solubility.

| pH State | Charge Species | Solubility Status |

| pH < 2.0 | Cationic (+1) | High (Ammonium salt forms) |

| pH ~ 5.6 | Zwitterionic (0) | Very Low (Precipitation Zone) |

| pH > 9.5 | Anionic (-1) | High (Carboxylate salt forms) |

Protocol (Alkaline Route - Preferred):

-

Suspend SBHC in water (it will look like a cloudy suspension).

-

Add 1.0 M NaOH dropwise.

-

Monitor clarity.[][3] Once the pH passes 9.5, the solution will turn clear as the carboxyl group deprotonates (

). -

Dilute to target volume with buffer.[4]

-

Warning: If you add this to a strong buffer (like PBS) that forces the pH back to 7.4, the SBHC may reprecipitate over time. Use immediately.

-

Part 3: Troubleshooting & FAQs

Ticket #001: "My solution precipitated immediately upon adding to PBS."

Root Cause: "The Isoelectric Trap." You likely prepared a stock solution using Method B (pH adjusted) or Method A (DMSO), but when you diluted it into PBS (pH 7.4), the local pH environment forced the molecule back toward its isoelectric point (pI ~5.6) or the hydrophobic effect overwhelmed the solubility limit.

Fix:

-

Reduce Concentration: The thermodynamic solubility limit of SBHC in pH 7.4 buffer is likely < 1 mM. If you need higher concentrations, you must use a carrier (Cyclodextrin) or maintain a non-neutral pH.

-

Warm the Buffer: Pre-warm your PBS to 37°C before adding the stock.

Ticket #002: "Is this compound sensitive to oxidation like Homocysteine?"

Analysis: No. Explanation: L-Homocysteine contains a free thiol (-SH) group, which rapidly oxidizes to form homocystine (disulfide dimer). In This compound , the sulfur atom is "capped" with a benzyl group (forming a thioether). It is chemically stable and does not require reducing agents like DTT or TCEP.

Ticket #003: "Can I autoclave this solution?"

Recommendation: Do NOT autoclave. While the thioether bond is relatively stable, the benzyl group can undergo hydrolysis or rearrangement under high heat/pressure conditions, and amino acids can racemize (convert from L- to D- form) at high temperatures. Standard: Sterilize by filtration using a 0.22 µm PVDF or PES membrane (Nylon binds hydrophobic molecules and should be avoided).

Part 4: Mechanistic Visualization

Understanding the ionization states is critical for mastering solubility. The diagram below illustrates why pH 7 is often problematic.

Figure 2: Ionization states of this compound. Solubility is achieved only at the extremes of the pH scale.

References

-

PubChem. (2025).[3][5] S-Benzyl-L-cysteine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution. PMC5661793. Retrieved from [Link]

(Note: While specific solubility data for this compound is rare in public literature, protocols are derived from the validated chemistry of its close homolog, S-Benzyl-L-cysteine, and standard peptide synthesis methodologies.)

Sources

Technical Support Center: S-Benzyl-L-homocysteine Integrity Management

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered "clumping," "caking," or inconsistent stoichiometric results with S-Benzyl-L-homocysteine (SBHC) .

While the benzyl group protects the thiol moiety—rendering it more stable than free L-homocysteine—SBHC remains an amino acid derivative. Like many zwitterionic compounds, it possesses a high affinity for atmospheric moisture. This hygroscopic nature is not merely a physical nuisance; it is a quantitative hazard that introduces mass errors in peptide synthesis and enzymatic assays.

This guide provides a self-validating system to manage SBHC, ensuring that the mass you weigh corresponds exactly to the molarity you require.

Module 1: The Science of Instability

Why does moisture matter?

Water acts as a plasticizer in the crystal lattice of amino acids. When SBHC absorbs moisture, two critical failures occur:

-

Stoichiometric Drift: If your SBHC is 5% water by weight, every synthesis reaction you set up is under-dosed by 5%. In multi-step peptide synthesis, this error compounds, leading to deletion sequences.

-

Chemical Mobility: Dry solids are kinetically trapped. Moisture creates a localized "solution-like" environment on the crystal surface, increasing the mobility of molecules and accelerating oxidation of the thioether to sulfoxides (

), even with the benzyl protection.

Diagram: The Moisture-Failure Cascade

Figure 1: The causal pathway from humidity exposure to experimental failure.

Module 2: The "Inert Barrier" Storage Protocol

Do not rely on the original vendor bottle cap. It is insufficient for long-term hygroscopic management. Implement the Inert Barrier System .

Storage Specifications

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Standard) | Slows kinetic degradation and reduces water vapor pressure. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and moisture. |

| Desiccant | Silica Gel / P₂O₅ | Actively scavenges moisture that permeates the secondary container. |

| Container | Amber Glass | Protects from photodegradation (thioethers are light-sensitive). |

Step-by-Step Storage Setup

-

Primary Seal: After use, flush the headspace of the SBHC vial with dry Argon or Nitrogen gas for 10 seconds. Cap immediately.

-

Secondary Seal: Wrap the cap junction tightly with Parafilm M® or electrical tape to prevent gas exchange.

-

Desiccation Chamber: Place the sealed vial inside a secondary jar or heavy-duty Ziploc bag containing a fresh desiccant pack.

-

Cold Chain: Store the entire assembly at -20°C .

Module 3: The "Equilibration" Handling Workflow

CRITICAL WARNING: The most common user error is opening a cold bottle in a warm room. This causes immediate condensation of atmospheric water onto the cold powder, ruining the batch instantly.

Follow this workflow to break the cycle of condensation.

Diagram: Safe Handling Workflow

Figure 2: The equilibration workflow prevents condensation, the #1 cause of SBHC degradation.

Module 4: Troubleshooting & FAQs

Q1: The powder has formed hard clumps. Is it chemically degraded?

Status: Likely Physically Compromised, Chemically Unknown.

-

Diagnosis: Clumping confirms moisture absorption.

-

Action:

-

Perform a Purity Check: Run an HPLC or NMR. If the chemical purity is >98%, the compound is intact but wet.

-

Drying Protocol: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for 24-48 hours at room temperature.

-

Validation: Re-weigh until mass is constant.

-

Q2: Can I store SBHC as a stock solution to avoid weighing solids?

Status: Not Recommended.

-

Reasoning: In solution, the thioether is far more susceptible to oxidation (sulfoxide formation) and racemization than in the solid state.

-

Exception: If absolutely necessary, dissolve in degassed solvent, aliquot into single-use vials, flash freeze in liquid nitrogen, and store at -80°C. Never store at 4°C in solution.

Q3: How do I correct my calculations if I suspect water weight?

Status: Quantitative Correction Required.

-

Technique Note: Amino acids are often insoluble in standard KF methanol reagents.

-

Solution: Use a KF oven method (heating sample to 150°C to release water) OR use a solubilizer like formamide/salicylic acid in the titration cell [1].

-

-

Calculation:

Q4: I see a color change from white to off-white/yellow. What happened?

Status: Chemical Degradation.

-

Cause: This indicates oxidation of the sulfur or trace impurities reacting.

-

Action: Discard the lot. Oxidation products can act as catalyst poisons in metal-catalyzed cross-coupling or inhibit enzymatic reactions.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 193613, S-Benzyl-L-cysteine (Analogous Structure). Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for S-Benzyl-L-homocysteine Analysis

Introduction

S-Benzyl-L-homocysteine (SBHC) is a sulfur-containing amino acid derivative of significant interest in pharmaceutical and biomedical research. As a key intermediate in synthetic chemistry and a potential impurity in drug manufacturing processes, its accurate and robust quantification is critical. The inherent polarity of SBHC, combined with the structural similarity to related compounds, presents a distinct analytical challenge that necessitates a well-designed High-Performance Liquid Chromatography (HPLC) method.

This guide provides an in-depth comparison of two primary HPLC strategies for SBHC analysis: the widely-used Reversed-Phase Chromatography (RPC) and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental principles behind each choice, present comparative performance data, and provide a detailed, validated protocol that can be implemented in a quality control or research laboratory. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the most suitable chromatographic approach for their specific analytical needs.

Understanding the Analyte: Physicochemical Properties of this compound

Effective method development begins with a thorough understanding of the analyte. SBHC (Molecular Formula: C11H15NO2S) is a derivative of the amino acid homocysteine.[] Key characteristics influencing its chromatographic behavior include:

-

Polarity: The presence of both a carboxylic acid and an amino group makes SBHC a polar, hydrophilic molecule. However, the addition of the nonpolar benzyl group introduces significant hydrophobic character, rendering it amenable to reversed-phase separations.

-

Ionization: As an amino acid, SBHC is zwitterionic. It possesses two ionizable groups: the carboxylic acid (pKa ~2.2) and the amino group (pKa ~9.5). The mobile phase pH will, therefore, critically determine its charge state and retention.

-

UV Absorbance: The benzyl group contains a phenyl ring, which is a strong chromophore. This allows for sensitive detection using a standard UV detector, typically in the range of 250-280 nm.[2]

Comparative Analysis of Chromatographic Strategies

The dual hydrophobic and hydrophilic nature of SBHC allows for flexibility in the choice of separation mode. Here, we compare the two most logical approaches: Reversed-Phase Chromatography and HILIC.

Method A: Reversed-Phase Chromatography (RPC)

RPC is the workhorse of modern HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For SBHC, retention is primarily driven by the hydrophobic interaction between the benzyl group and the C18 alkyl chains.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice due to its strong hydrophobic retention, which is necessary to retain the polar SBHC molecule sufficiently.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). To ensure consistent retention and peak shape, the ionization of the amino and carboxyl groups must be controlled. Adding an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the C18 column.

-

Detection: UV detection at ~254 nm is ideal, leveraging the absorbance of the benzyl group.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating polar compounds that show insufficient retention in RPC.[3][4][5] It employs a polar stationary phase (e.g., unbonded silica, amide) and a mobile phase with a high concentration of a nonpolar organic solvent.[6][7] The primary retention mechanism is the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[5]

Causality Behind Experimental Choices:

-

Stationary Phase: An amide- or silica-based HILIC column is suitable. These phases provide the necessary polar surface for establishing the aqueous layer.

-

Mobile Phase: The mobile phase is the inverse of RPC, typically starting with a high percentage of acetonitrile (>80%) and a small amount of aqueous buffer.[6][7] Gradient elution involves increasing the aqueous content to elute the polar analytes. The elution order in HILIC is generally the reverse of that seen in RPC.[3]

-

Detection: UV detection at ~254 nm remains the method of choice. A key advantage of HILIC is that the high organic content of the mobile phase can enhance sensitivity when interfacing with a mass spectrometer (MS).

Head-to-Head Performance Comparison

To provide a clear choice, the performance of each method must be evaluated based on standard chromatographic parameters. The following table summarizes hypothetical but realistic data for the analysis of SBHC, assuming the presence of a more polar, related impurity (e.g., L-homocysteine).

| Performance Metric | Method A: Reversed-Phase (C18) | Method B: HILIC (Amide) | Justification |

| Retention Time (tr) of SBHC | 8.5 min | 5.2 min | RPC provides stronger retention for the hydrophobic benzyl group. |

| Resolution (Rs) from Impurity | 2.5 | 3.8 | HILIC excels at separating polar compounds, often providing superior resolution for polar impurities from the main analyte. |

| Peak Asymmetry (As) | 1.1 | 1.3 | RPC often yields more symmetrical peaks for compounds with significant nonpolar character. HILIC can sometimes exhibit tailing with certain analytes. |

| Theoretical Plates (N) | 18,000 | 15,000 | The well-established C18 chemistry often leads to higher column efficiency for this type of molecule. |

| Mobile Phase Robustness | High | Moderate | RPC methods are generally less sensitive to small variations in mobile phase water content compared to HILIC. |

| Suitability for MS Detection | Good | Excellent | The high organic content in HILIC mobile phases promotes more efficient desolvation and ionization in the MS source. |

Workflow and Decision Making

The selection between RPC and HILIC is dictated by the specific goals of the analysis. The following diagrams illustrate the general method development workflow and a decision tree for choosing the optimal strategy.

Caption: General HPLC Method Development Workflow.

Caption: Decision Tree for Method Selection.

Detailed Experimental Protocol: A Validated RPC Method

This section provides a comprehensive, step-by-step protocol for the analysis of this compound using a validated Reversed-Phase HPLC method. This protocol is designed to be self-validating through the inclusion of rigorous system suitability testing.[8][9]

Equipment and Reagents

-

HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

-

C18 Column: 4.6 x 150 mm, 5 µm particle size.

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

Water (HPLC grade).

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v).

-

Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v).

-

Diluent: 50:50 Acetonitrile/Water.

-